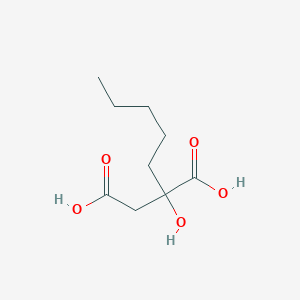
2-Hydroxy-2-pentylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-pentylbutanedioic acid is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 108-110°C . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, and density are not specified in the search results .科学的研究の応用
Environmental Monitoring and Atmospheric Chemistry The study of atmospheric particulate matter (PM2.5) includes analyzing compounds like 2-Hydroxy-2-pentylbutanedioic acid. This compound, among others, was identified in both field samples of atmospheric particles and laboratory samples derived from the photooxidation of natural hydrocarbons and nitrogen oxides. Such compounds are suggested as atmospheric tracers for secondary organic aerosol from monoterpenes, indicating a significant role in understanding regional and global aerosol burdens (Jaoui et al., 2005).
Biochemical and Genetic Research In the study of metabolic disorders such as L-2-hydroxyglutaric aciduria, research explores the accumulation of certain acids in body fluids. This rare metabolic encephalopathy is diagnosed through the detection of abnormal accumulations of L-2-hydroxyglutaric acid. Studies have pointed to a potential role of this condition in predisposing to brain tumorigenesis (Moroni et al., 2004). Further genetic research has identified mutations in genes encoding specific enzymes that could be involved in metabolic disorders related to 2-hydroxyglutaric acids (Rzem et al., 2004).
Industrial and Biotechnological Applications Malic acid (2-hydroxybutanedioic acid), structurally similar to this compound, is used as a precursor for many industrially important chemicals. It has wide applications in the food, chemical, and pharmaceutical industries. Biological production of malic acid, involving various metabolic pathways, has gained interest due to environmental concerns and fossil fuel depletion (Dai et al., 2018).
Role in Disease and Therapeutic Research The compound 2-Hydroxyglutarate, similar to this compound, plays a significant role in diseases like 2-hydroxyglutaric aciduria and certain cancers. It has been identified as an oncometabolite, and research has explored its role in the pathophysiology of these conditions. This research provides insights for future clinical treatments and understanding of disease mechanisms (Du & Hu, 2021).
Chemical Synthesis and Analysis Compounds structurally similar to this compound are used in methods to detect hydroxyl radicals in biological systems. These methods are crucial in understanding the chemical reactions and interactions in various biological and environmental processes (Barreto et al., 1994).
作用機序
Safety and Hazards
The safety information for 2-Hydroxy-2-pentylbutanedioic acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
将来の方向性
特性
IUPAC Name |
2-hydroxy-2-pentylbutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUUQTGDXNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2690006.png)
![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)
![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
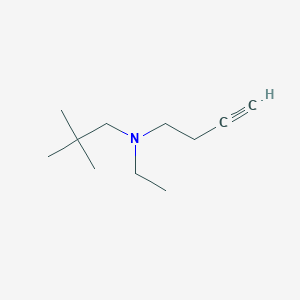
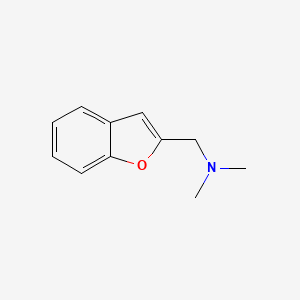
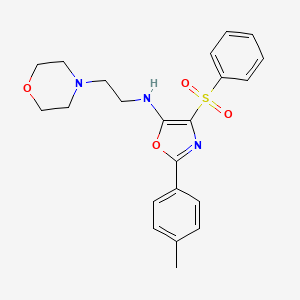

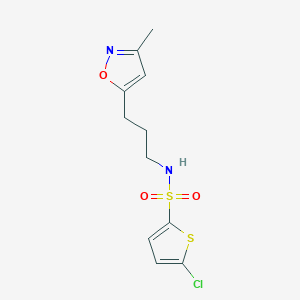

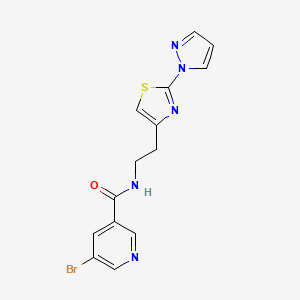

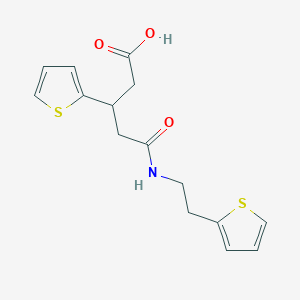
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)